molecular formula C9H7IN4O B5857470 3-iodo-N-4H-1,2,4-triazol-4-ylbenzamide

3-iodo-N-4H-1,2,4-triazol-4-ylbenzamide

Cat. No.: B5857470
M. Wt: 314.08 g/mol
InChI Key: UPULJJVRFPRTQW-UHFFFAOYSA-N
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Description

3-iodo-N-4H-1,2,4-triazol-4-ylbenzamide is a benzamide derivative featuring a 1,2,4-triazole ring substituted at the 4-position and an iodine atom at the 3-position of the benzamide moiety. The compound’s structure is characterized by a planar triazole ring conjugated with the benzamide group, which may influence its electronic properties and intermolecular interactions. These tools enable precise determination of bond lengths, angles, and packing interactions, which are critical for understanding physicochemical behavior.

Properties

IUPAC Name

3-iodo-N-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN4O/c10-8-3-1-2-7(4-8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPULJJVRFPRTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The most structurally analogous compound identified is 2-hydroxy-N-1H-1,2,4-triazol-3-ylbenzamide (). Key differences and similarities are summarized below:

Property 3-iodo-N-4H-1,2,4-triazol-4-ylbenzamide 2-hydroxy-N-1H-1,2,4-triazol-3-ylbenzamide
Substituent Position Iodine at 3-position (benzamide) Hydroxyl at 2-position (benzamide)
Triazole Substitution Triazole N at 4-position Triazole N at 3-position
Molecular Formula C₉H₇IN₄O (hypothetical)* C₉H₈N₄O₂
Molecular Weight ~330.08 g/mol (hypothetical)* 204.19 g/mol
Potential Reactivity Iodine may enhance electrophilicity Hydroxyl enables hydrogen bonding

*Hypothetical values inferred from structural analogs and atomic weights.

Key Observations

This could enhance membrane permeability but reduce solubility in aqueous media. The hydroxyl group in 2-hydroxy-N-1H-1,2,4-triazol-3-ylbenzamide facilitates hydrogen-bonding interactions, which are critical for crystal packing and biological target binding .

Triazole Ring Orientation :

  • The 4-position substitution on the triazole in the target compound may alter electronic distribution compared to the 3-position substitution in the analog. Computational studies using software like ORTEP-III could elucidate differences in resonance stabilization and charge density.

Synthetic Considerations: Introducing iodine likely requires halogenation strategies (e.g., electrophilic iodination), whereas hydroxylation might involve protection/deprotection steps. The triazole’s substitution pattern (3- vs.

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